4-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide
Description
4-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide (CAS: 1138443-42-1) is a benzamide derivative characterized by a 2-bromoacetyl amino group attached to the benzamide core and an N-linked 3-(trifluoromethyl)phenyl substituent. Its molecular weight is 401.19 g/mol, and it is used as a reagent in chemical synthesis . The trifluoromethyl (CF₃) group enhances lipophilicity, which may improve membrane permeability and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
4-[(2-bromoacetyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF3N2O2/c17-9-14(23)21-12-6-4-10(5-7-12)15(24)22-13-3-1-2-11(8-13)16(18,19)20/h1-8H,9H2,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDUURJTMNHMEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of 4-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide is . The structure features a bromoacetyl group and a trifluoromethyl group, which are key to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 404.18 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and DMF |
| LogP | Not specified |
Research indicates that this compound may interact with various biological targets, including:
- CGRP Receptor Antagonism : Similar compounds have been shown to inhibit the activity of Calcitonin Gene-Related Peptide (CGRP) receptors, which are involved in pain signaling pathways. This suggests potential applications in pain management and anti-inflammatory therapies .
- Anticancer Activity : The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to increased anticancer efficacy. Studies have indicated that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines .
Case Studies
- Anticancer Studies : A study investigated the effects of related compounds on cancer cell lines. Compounds with similar substitution patterns demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin, indicating potent anticancer properties .
- Inflammation Models : In animal models, compounds structurally related to This compound showed reduced inflammation markers, suggesting potential use in treating inflammatory diseases.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it significantly inhibits cell proliferation, with mechanisms involving apoptosis and cell cycle arrest.
In Vivo Studies
Animal studies have further supported the anticancer and anti-inflammatory potential of this compound. Dosing regimens demonstrated a reduction in tumor size and inflammatory markers compared to control groups.
Pharmacological Profile
The pharmacological profile suggests that this compound may act through multiple pathways:
- Inhibition of key signaling pathways involved in cancer progression.
- Modulation of inflammatory mediators , providing a dual action against both cancer and inflammation.
Table 2: Summary of Biological Activities
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide involves the reaction of 4-amino-N-[3-(trifluoromethyl)-phenyl]benzamide with bromoacetyl chloride. The compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the molecular structure and purity of the compound, which has a molecular weight of 401.18 g/mol .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of this compound can inhibit tyrosine kinases, which are crucial in cancer cell proliferation and survival . The trifluoromethyl group is believed to enhance the compound's potency by increasing lipophilicity and improving cell membrane permeability.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes related to cancer and inflammatory diseases. The compound's structure suggests potential interactions with various enzyme active sites, making it a candidate for further investigation as a therapeutic agent .
Material Science Applications
The unique chemical properties of this compound also make it suitable for applications in material science:
Polymer Chemistry
In polymer chemistry, this compound can be used as a building block for creating functionalized polymers. Its ability to undergo various chemical reactions allows for the development of new materials with tailored properties, such as increased thermal stability or enhanced mechanical strength .
Surface Modification
The compound can also be employed in surface modification processes. By attaching to surfaces, it can impart specific functionalities that improve adhesion properties or provide resistance to environmental factors .
Case Study: Anticancer Research
A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent . Further research is needed to elucidate the exact mechanisms involved.
Case Study: Material Properties
In another study focusing on material applications, researchers synthesized polymers incorporating this compound and evaluated their mechanical properties. The findings demonstrated that these polymers exhibited enhanced tensile strength compared to traditional materials, highlighting the compound's utility in developing advanced materials .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
The following table summarizes key structural analogs and their properties:
Key Observations:
Electrophilic Reactivity: The 2-bromoacetyl group in the target compound distinguishes it from analogs like 4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide and 5-chloro-2-hydroxy derivatives . This group may enable covalent interactions with nucleophilic residues (e.g., cysteine) in enzymes or receptors, a feature absent in non-bromoacetylated analogs.
Trifluoromethyl Group : The 3-CF₃ phenyl moiety is a common feature across multiple compounds, including the target compound and ponatinib . This group enhances lipophilicity and metabolic stability, critical for drug bioavailability.
Biological Activity: Antimicrobial Activity: 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide demonstrated potent cytotoxicity against Desulfovibrio piger (IC₅₀ ~30 µmol/L) . The target compound’s bromoacetyl group may confer distinct mechanisms, but antimicrobial data are unavailable. The target compound’s lack of heterocyclic extensions (e.g., imidazo-pyridazine in ponatinib) may limit kinase affinity.
Pharmacological and Physicochemical Properties
- Lipophilicity : The CF₃ group increases logP values, improving membrane permeability. For example, ponatinib’s logP is ~4.5, aligning with its oral bioavailability . The target compound’s logP is likely similar to 4-bromo-N-[3-CF₃-phenyl]benzamide (~3.5–4.0).
- Metabolic Stability : CF₃ groups resist oxidative metabolism, extending half-life. This is advantageous in drug design, as seen in ponatinib’s pharmacokinetics .
Q & A
Q. What are the optimal synthetic routes for 4-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide, and how can reaction conditions be controlled to maximize yield and purity?
The synthesis typically involves a multi-step process:
- Amide bond formation : React 3-(trifluoromethyl)aniline with a benzoyl chloride derivative (e.g., 4-nitrobenzoyl chloride) under anhydrous conditions using a base like triethylamine to form the core benzamide structure .
- Bromoacetylation : Introduce the bromoacetyl group via nucleophilic substitution or coupling reactions. For example, react the amino-substituted intermediate with bromoacetyl bromide in dichloromethane at 0–5°C to prevent side reactions .
- Purification : Use column chromatography or HPLC to isolate the product, with yields optimized by controlling stoichiometry (1.2–1.5 equivalents of bromoacetylating agent) and reaction time (4–6 hours) .
Key considerations : Monitor reaction progress via TLC or LC-MS. Maintain inert atmospheres (N₂/Ar) to avoid hydrolysis of reactive intermediates .
Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?
- X-ray crystallography : Resolves bond lengths and angles, particularly for the bromoacetyl and trifluoromethyl groups. Orthorhombic crystal systems (e.g., P2₁2₁2₁) with unit cell parameters (e.g., a = 7.098 Å, b = 11.423 Å, c = 18.949 Å) provide precise spatial data .
- NMR spectroscopy : ¹H NMR (300 MHz, DMSO-d₆) identifies aromatic protons (δ 7.2–8.3 ppm) and amide NH signals (δ 10.2–10.8 ppm). ¹⁹F NMR confirms trifluoromethyl symmetry (δ -62 to -64 ppm) .
- Mass spectrometry : ESI-MS (m/z 400–450 [M+H]⁺) verifies molecular weight, with fragmentation patterns (e.g., loss of NH₃ or Br) confirming substituent positions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the bromoacetyl and trifluoromethyl groups on biological activity?
- Substituent variation : Synthesize analogs replacing bromoacetyl with chloroacetyl or trifluoroacetyl groups. Compare inhibitory potency (e.g., IC₅₀ values) against target enzymes .
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) of the parent compound versus analogs. The trifluoromethyl group often enhances hydrophobic interactions, while bromoacetyl improves electrophilic reactivity .
- Computational modeling : Perform DFT calculations to map electrostatic potentials and identify key residues (e.g., cysteine or lysine) in target proteins that interact with the bromoacetyl group .
Q. How can contradictory data on the compound’s stability under physiological conditions be resolved?
- Degradation studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., debrominated or hydrolyzed forms).
- pH-dependent stability : Test stability across pH 2–10. The bromoacetyl group is prone to hydrolysis at alkaline pH (>8), while the trifluoromethylphenyl moiety remains stable .
- Controlled experiments : Replicate conflicting studies with standardized buffers and temperatures. Discrepancies often arise from variations in solvent systems (e.g., DMSO vs. aqueous solutions) .
Q. What methodologies are recommended for studying the compound’s interaction with cytochrome P450 enzymes?
- Enzyme inhibition assays : Use human liver microsomes with CYP-specific substrates (e.g., CYP3A4 with midazolam). Measure metabolite formation via LC-MS/MS to determine inhibition constants (Ki) .
- Mechanistic studies : Perform time-dependent inhibition (TDI) assays to assess irreversible binding (common with bromoacetyl groups). Pre-incubate the compound with NADPH for 0–30 minutes before adding substrate .
- Metabolite identification : Incubate with recombinant CYP isoforms and identify metabolites (e.g., glutathione adducts) using high-resolution mass spectrometry (HRMS) .
Q. How can researchers design experiments to address discrepancies in reported cytotoxicity data across cell lines?
- Standardized protocols : Use identical cell lines (e.g., HepG2 vs. HEK293) and culture conditions (e.g., serum concentration, passage number).
- Dose-response curves : Test concentrations from 1 nM to 100 µM. Calculate EC50 values using nonlinear regression.
- Mechanistic profiling : Perform RNA-seq or proteomics on treated vs. untreated cells to identify pathways (e.g., apoptosis, oxidative stress) affected by the compound. Discrepancies may arise from differential expression of target proteins .
Q. What strategies are effective for improving the compound’s solubility without compromising bioactivity?
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the benzamide ring. These groups hydrolyze in vivo to release the active compound .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes (50–100 nm diameter) to enhance aqueous solubility. Characterize release kinetics using dialysis membranes .
- Co-crystallization : Co-crystallize with cyclodextrins (e.g., β-CD) to form inclusion complexes. Confirm stability via DSC and PXRD .
Q. How can computational methods predict off-target interactions of this compound?
- Docking simulations : Use AutoDock Vina or Schrödinger Glide to screen against databases like ChEMBL. Focus on kinases and GPCRs due to the compound’s electrophilic reactivity .
- Machine learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity. Use molecular descriptors (e.g., logP, topological polar surface area) .
- Binding free energy calculations : Perform MM-GBSA or MM-PBSA analyses to rank potential off-targets by ΔGbind.
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
